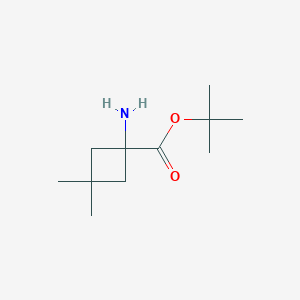

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Description

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is a bicyclic compound featuring a strained cyclobutane ring with two methyl groups at the 3,3-positions, an amino group at position 1, and a tert-butyl ester moiety. The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid, enhancing lipophilicity and stability under acidic conditions compared to smaller esters like methyl or ethyl . This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in the development of protease inhibitors and other bioactive molecules due to its rigid, conformationally restricted structure .

Properties

IUPAC Name |

tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9(2,3)14-8(13)11(12)6-10(4,5)7-11/h6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEXWSRVKOEVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclobutanecarboxylate with an amine source under controlled conditions. One common method includes the use of tert-butyl 3,3-dimethylcyclobutanecarboxylate and ammonia or an amine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Organic Synthesis

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its functional groups that can participate in various chemical reactions. This versatility is essential for developing new compounds with desired properties.

Biological Research

The compound has been investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific molecular targets, making it useful in studying biological pathways and mechanisms. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular signaling processes .

Medicinal Chemistry

This compound has shown promise in medicinal applications. Research indicates its potential therapeutic properties, including anticancer activity. Studies have explored its effects on cell proliferation and migration in cancer models . Additionally, its structural features make it suitable for drug development efforts aimed at creating new pharmacological agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Anticancer Activity

Research published in various journals has examined the compound's effects on pancreatic cancer cells. The findings suggest that compounds with similar structures may inhibit cancer cell proliferation and migration, indicating potential therapeutic uses in oncology .

Biochemical Probes

The compound's ability to act as a biochemical probe has been explored in various assays aimed at understanding enzyme interactions and cellular mechanisms. Its structural characteristics allow it to serve as a valuable tool in biochemical research .

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Differences :

- Ester Group: The methyl ester lacks the tert-butyl group, resulting in a smaller molecular footprint (C₈H₁₅NO₂ vs. C₁₁H₂₁NO₂) and lower molecular weight (173.21 g/mol vs. 215.29 g/mol) .

Physicochemical Properties :

- Solubility : The methyl ester hydrochloride is more water-soluble due to its ionic character and smaller ester group, whereas the tert-butyl analog is expected to exhibit higher lipid solubility .

- Stability : The tert-butyl ester’s bulkier structure confers greater resistance to enzymatic or acidic hydrolysis, making it preferable for prolonged storage or in vivo applications requiring delayed release .

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride

Structural Differences :

Physicochemical Properties :

- Conformational Effects : Fluorine’s smaller size may reduce ring strain in the cyclobutane, though this remains speculative without crystallographic data (tools like SHELX or WinGX could elucidate this experimentally) .

Data Tables

Table 1. Molecular Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₂₁NO₂ | 215.29 | tert-butyl ester, dimethyl |

| Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride | C₈H₁₅NO₂·HCl | 209.67 | methyl ester, dimethyl |

| Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride | C₆H₁₀ClF₂NO₂ | 201.60 | methyl ester, difluoro |

Research Implications

The tert-butyl derivative’s stability and lipophilicity make it ideal for drug delivery systems requiring controlled release, while the methyl and difluoro analogs are better suited for rapid-release formulations or electronic modulation, respectively. Structural studies using software like SHELXL or WinGX could further validate conformational differences .

Biological Activity

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate (CAS No. 2092461-56-6) is an organic compound notable for its unique structural features, including a cyclobutane ring and functional groups such as an amino group and a carboxylate. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and applications in drug development.

- Molecular Formula : C₁₁H₂₁NO₂

- Molecular Weight : 199.29 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% in commercial preparations

Synthesis

The synthesis of this compound often involves the reaction of tert-butyl 3,3-dimethylcyclobutanecarboxylate with an amine source under controlled conditions. Common methods include:

- Catalyzed Reactions : Using ammonia or primary/secondary amines in the presence of catalysts.

- Industrial Production : Large-scale batch or continuous flow processes ensuring high yield and purity.

Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms and applications:

This compound may act through interactions with specific molecular targets:

- Ligand Binding : It can bind to receptors or enzymes, modulating their activity.

- Cellular Signaling : Influences various biological processes by altering cellular signaling pathways.

Pharmacological Potential

The compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Investigated in relation to pancreatic cancer, where compounds with similar structures have shown effects on cell proliferation and migration .

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in various biological assays.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Potential Applications |

|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | Azetidine ring | Antibacterial properties |

| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic structure | Neurological applications |

| Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Cyanomethylene group | Anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate?

- Methodological Answer : A common approach involves thermal [2+2] cycloaddition of acrylate esters with enamines derived from aldehydes (e.g., isobutyraldehyde) and amines, followed by Hofmann elimination to generate the cyclobutane core. Tert-butyl esters are preferred as Michael acceptors due to their steric bulk, which improves regioselectivity and reduces side reactions . For example, the methyl ester analog was synthesized via this method, and adapting it to tert-butyl esters involves substituting the ester group while maintaining reaction conditions (e.g., reflux in THF with lithium amides) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm cyclobutane ring geometry and substituent positions. GC/MS and HPLC are used to assess purity, especially for detecting byproducts from incomplete Hofmann elimination or residual solvents. SLE (supported liquid extraction) may be utilized for isolating the compound from reaction mixtures .

Q. What are the key challenges in synthesizing strained cyclobutane derivatives like this compound?

- Methodological Answer : The ring strain in cyclobutanes complicates synthesis due to competing ring-opening reactions. Steric hindrance from the tert-butyl and dimethyl groups can slow reaction kinetics, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts). Additionally, controlling stereochemistry at the 1-amino position is critical, as improper configuration affects downstream reactivity .

Advanced Research Questions

Q. How do reaction conditions influence the yield and stereochemical outcome of the [2+2] cycloaddition step?

- Methodological Answer :

Q. What mechanistic insights explain the regioselectivity of the Hofmann elimination step?

- Methodological Answer : The elimination proceeds via a concerted E2 mechanism , where the tert-butyl ester’s bulk directs the base (e.g., KOtBu) to abstract a β-hydrogen antiperiplanar to the leaving group. Steric effects from the 3,3-dimethyl groups favor formation of the less substituted alkene, minimizing strain. Computational studies (DFT) could further validate transition-state geometries .

Q. How can this compound serve as a precursor for bioactive molecules or materials?

- Methodological Answer : The 1-amino group is a versatile handle for functionalization:

- Peptidomimetics : Coupling with carboxylic acids via EDCI/HOBt.

- Heterocycles : Cyclization with carbonyl compounds to form β-lactams or imidazolidinones.

- Metal ligands : The amino and ester groups can coordinate transition metals for catalysis .

Data Contradiction Analysis

Q. Why do reported yields for the Hofmann elimination step vary widely (50–90%) across studies?

- Methodological Answer : Discrepancies arise from:

- Substrate purity : Impurities in the cycloadduct reduce elimination efficiency.

- Base strength : Stronger bases (e.g., LDA vs. KOtBu) may over-decompose intermediates.

- Workup protocols : Incomplete extraction or chromatography can artificially lower yields. Reproducibility requires strict control of these variables .

Avoided Questions

- Commercial/Consumer : Pricing, bulk synthesis protocols, or industrial-scale production methods were excluded per guidelines.

- Basic Safety : While safety data exists (e.g., PPE recommendations ), these were deemed non-academic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.